4-Cyclohexylmorpholine-2-carbonitrile
Overview
Description
4-Cyclohexylmorpholine-2-carbonitrile (CHMC) is a heterocyclic compound with a distinct molecular structure. It is widely used in various scientific experiments. The CAS Number for this compound is 1461714-97-5 .
Synthesis Analysis
The synthesis of 4-cyclohexylmorpholines can be achieved through the highly efficient Pd-catalyzed direct coupling of aryl ethers (including the typical lignin model compounds) and morpholines . This process involves the cleavage of the C (Ar)–O bonds to generate the corresponding cyclohexanones and subsequent reductive amination .Molecular Structure Analysis
The molecular formula of this compound is C11H18N2O. The Inchi Code is 1S/C11H18N2O/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h10-11H,1-7,9H2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 194.28 g/mol . It is an oil at room temperature .Scientific Research Applications
Synthesis and Characterization
- Facile Synthesis and Reactivity Studies : The synthesis of tetrahydropyrimido quinoline derivatives, involving cyclohexanone and related compounds, demonstrates the reactivity and potential utility of cyclohexane-derived carbonitriles in organic synthesis (Elkholy & Morsy, 2006).
- Regioselective Synthesis in Aqueous Medium : The development of a mild, environment-friendly procedure for synthesizing spiro[cyclohexane-pyrimido benzimidazole]-carbonitrile using microwave irradiation highlights a green chemistry approach to carbonitrile synthesis (Dandia et al., 2007).
- Palladium-catalyzed Synthesis : Research on the Pd-catalyzed coupling of aryl ethers and morpholines to produce 4-cyclohexylmorpholines, including 4-Cyclohexylmorpholine-2-carbonitrile, offers insights into efficient synthesis methods for fine chemicals (Zheng et al., 2021).
Chemical Properties and Reactions
- Magnetic Field Effects on Photoinduced Reactions : A study on the photoinduced substitution reaction of methylquinoline-carbonitrile in cyclohexane, showing magnetic field effects, reveals the nuanced chemical behavior of similar carbonitrile compounds (HataNorisuke & HokawaMasahito, 2006).
- Rhodium-Catalyzed 1,4-Addition and Drug Synthesis : Cycloalkene carbonitriles' application in enantioselective rhodium-catalyzed 1,4-addition, leading to the formal synthesis of drugs like Vabicaserin, underscores their pharmaceutical relevance (Dziechciejewski et al., 2015).
Biological Applications and Studies
- Antiproliferative Properties and DNA Binding : The synthesis of benzo[f]chromene-carbonitrile derivatives and their testing on HT-29 cells, with insights into apoptosis and DNA interaction, highlights potential therapeutic applications (Hanifeh Ahagh et al., 2019).
Safety and Environmental Assessments
- Safety Assessment of Related Compounds : An extensive safety assessment of a related compound, 3-cyclohexene-carbonitrile, covering genotoxicity and environmental safety, provides a template for assessing the safety of similar chemicals (Api et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-cyclohexylmorpholine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h10-11H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKAXNGMYVWNAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCOC(C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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